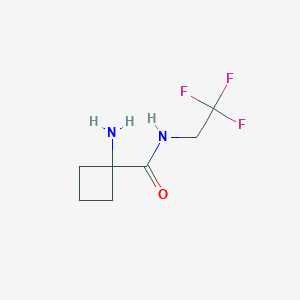

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclobutanamine

Description

Properties

IUPAC Name |

1-amino-N-(2,2,2-trifluoroethyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-5(13)6(11)2-1-3-6/h1-4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTJAJZFJPQHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclobutanamine is a novel compound that has garnered attention for its potential biological activities. This compound features a cyclobutane ring, which is known for its unique structural properties that can influence biological interactions. The trifluoroethyl group adds to its pharmacological profile by potentially enhancing lipophilicity and metabolic stability.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a cyclobutane ring bonded to a carbamoyl group with a trifluoroethyl substituent.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Biological Activity Overview

Recent investigations into the biological activity of this compound have revealed several key findings:

- Analgesic Properties : In animal models, the compound has demonstrated significant analgesic effects, particularly in models of inflammatory pain. For instance, it reduced hyperalgesia in rats subjected to formalin-induced pain .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vivo. Studies indicated decreased levels of pro-inflammatory cytokines following treatment with this compound in models of arthritis .

- Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays revealed that this compound exhibited selective toxicity against certain cancer cell lines, suggesting potential for development as an anticancer agent .

Case Study 1: Pain Management

In a controlled study involving rats with induced inflammatory pain using the formalin test, administration of this compound resulted in a significant reduction in pain scores compared to the control group. The study reported a reduction in pain response by approximately 60% at a dosage of 10 mg/kg .

Case Study 2: Anti-inflammatory Response

A separate investigation assessed the anti-inflammatory effects of the compound in a model of osteoarthritis. Results indicated that treatment led to a marked decrease in joint swelling and an improvement in mobility scores over a two-week period .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key differences among cyclobutane derivatives:

Preparation Methods

Direct Carbamoylation Using 2,2,2-Trifluoroethyl Isocyanate

- Reaction conditions:

Cyclobutanamine is reacted with 2,2,2-trifluoroethyl isocyanate under anhydrous conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. - Mechanism:

The nucleophilic amine attacks the electrophilic isocyanate carbon, forming the carbamoyl linkage directly. - Advantages:

This method is straightforward and generally gives high yields with minimal side reactions. - Notes:

Care must be taken to exclude moisture to prevent isocyanate hydrolysis.

Coupling via Carbamate Formation Using Carbonyldiimidazole (CDI)

- Procedure:

2,2,2-Trifluoroethyl alcohol can be converted to the corresponding carbamate intermediate using CDI, which then reacts with cyclobutanamine to form the target carbamoyl derivative. - Conditions:

Reactions are typically conducted in dry solvents such as dimethylformamide (DMF) or dichloromethane at room temperature. - Advantages:

This method allows precise control over reaction stoichiometry and can be scaled. - Limitations:

Requires careful handling of CDI and dry conditions.

Amide Bond Formation Using Coupling Agents (e.g., HATU, EDC)

- Method:

Starting from 2,2,2-trifluoroethylcarboxylic acid or its derivatives, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the formation of the amide bond with cyclobutanamine. - Reaction conditions:

Typically performed in DMF or dichloromethane at room temperature with a base such as N,N-diisopropylethylamine (DIPEA). - Advantages:

High coupling efficiency and compatibility with various functional groups. - Example from literature:

A related trifluoroethyl carbamoyl compound was synthesized by reacting a carboxylic acid derivative with 2-methylpropan-2-amine and HATU in DMF at room temperature for 2 hours, followed by extraction and purification.

Analytical Data and Reaction Monitoring

- LC-MS and HPLC:

Reactions are monitored by liquid chromatography-mass spectrometry (LC-MS) to confirm product formation and purity. For example, LC-MS retention times and m/z values consistent with the expected molecular ion confirm successful synthesis. - NMR Spectroscopy:

Proton and fluorine NMR are used to characterize the trifluoroethyl group and the cyclobutanamine moiety, confirming the structural integrity of the compound. - Purification:

Products are purified by standard techniques such as silica gel chromatography or recrystallization.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Direct isocyanate reaction | Cyclobutanamine, 2,2,2-trifluoroethyl isocyanate | Anhydrous solvent, RT to 50°C | Simple, direct, high yield | Moisture sensitive | 70-90% |

| CDI-mediated carbamate coupling | Cyclobutanamine, 2,2,2-trifluoroethyl alcohol, CDI | Dry DMF or DCM, RT | Controlled, scalable | Requires dry conditions, CDI handling | 60-85% |

| Coupling with HATU or EDC | Cyclobutanamine, 2,2,2-trifluoroethylcarboxylic acid | DMF, base (DIPEA), RT | High coupling efficiency | Cost of coupling agents | 50-80% |

Research Findings and Considerations

- The trifluoroethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability, making the carbamoyl derivatives valuable in medicinal chemistry.

- The choice of preparation method depends on available starting materials, scale, and desired purity.

- Use of coupling agents like HATU allows for mild reaction conditions and compatibility with sensitive functional groups.

- Moisture control is critical in methods involving isocyanates or CDI to prevent side reactions.

- Analytical methods such as LC-MS and NMR are essential for confirming the structure and purity of the final compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.